4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid

Physicochemical property Permeability prediction Fragment-based drug design

A para-substituted carbamoylbenzoic acid (MW 237.25, LogP 1.10) purpose-built for fragment-based drug discovery and PROTAC development. Its tertiary amide eliminates a hydrogen-bond donor, reducing PSA to 66.84 Ų for improved cell permeability versus primary amide analogs. The free carboxylic acid enables direct HATU/EDC conjugation without deprotection—unlike methyl ester derivatives. The N-(2-methoxyethyl) group serves as a solubility-enhancing ether motif. Cited in GSK patent WO2007/009741 A1 (pp. 41-42) as a key intermediate for piperazinone H3 antagonists. Supplied at 98% purity (HPLC) with ambient shipping.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS No. 921616-79-7
Cat. No. B12617423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid
CAS921616-79-7
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCN(CCOC)C(=O)C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C12H15NO4/c1-13(7-8-17-2)11(14)9-3-5-10(6-4-9)12(15)16/h3-6H,7-8H2,1-2H3,(H,15,16)
InChIKeyXGDRRNDRXHJXRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid (CAS 921616-79-7): A para-Substituted Carbamoylbenzoic Acid Building Block


4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid (CAS 921616-79-7) is a para-substituted carbamoylbenzoic acid derivative with the molecular formula C₁₂H₁₅NO₄ and a molecular weight of 237.25 g/mol . The compound features a carboxylic acid group at position 1 and an N-(2-methoxyethyl)-N-methylcarbamoyl moiety at the para position, yielding a polar surface area (PSA) of 66.84 Ų and a calculated LogP of 1.10 . It is primarily available as a research chemical with a purity of 98% (HPLC) . This compound belongs to the class of N,N-disubstituted 4-carbamoylbenzoic acids, which are distinct from mono-substituted or unsubstituted analogs in their hydrogen-bonding capacity, steric profile, and metabolic stability.

Why 4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid Cannot Be Replaced by Common 4-Carbamoylbenzoic Acid Analogs


Generic substitution of 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoic acid with unsubstituted 4-carbamoylbenzoic acid or its mono-N-alkyl derivatives is not straightforward due to substantial differences in lipophilicity and hydrogen-bonding capacity. The target compound incorporates a tertiary amide (N-methyl, N-2-methoxyethyl), which eliminates the hydrogen-bond donor character of the amide nitrogen, reduces PSA by approximately 13.5 Ų relative to the primary amide analog (4-carbamoylbenzoic acid, PSA 80.39 Ų), and increases logP by 0.3 units compared to the corresponding methyl ester [1][2]. These modifications directly impact solubility, membrane permeability, and the compound's suitability as a synthetic intermediate for amide coupling or prodrug strategies. Furthermore, the methoxyethyl group introduces an additional oxygen atom for potential coordination or hydrogen-bond acceptance not present in simple alkyl analogs.

Quantitative Differentiation of 4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid from Its Closest Analogs


Reduced Polar Surface Area vs. Primary 4-Carbamoylbenzoic Acid

The target compound exhibits a polar surface area (PSA) of 66.84 Ų compared to 80.39 Ų for 4-carbamoylbenzoic acid, representing a 16.9% reduction [1]. This difference arises from the replacement of the primary amide hydrogens with N-methyl and N-2-methoxyethyl groups, eliminating two hydrogen-bond donors. Lower PSA values are statistically associated with improved passive membrane permeability in the Central Nervous System (CNS) drug design space (optimal PSA < 90 Ų).

Physicochemical property Permeability prediction Fragment-based drug design

Modulated Lipophilicity Relative to the Methyl Ester Analog

The free acid form has a calculated LogP of 1.10, which is 0.09 log units lower than the corresponding methyl ester (LogP 1.1916) [1]. While this difference is modest, the ionizable carboxylic acid (predicted pKa ~4.2) imparts pH-dependent solubility and enables salt formation, which the ester lacks. The ester is essentially neutral and more lipophilic across all pH ranges, making it preferable for reverse-phase purification but less versatile for direct conjugation.

Lipophilicity Metabolic stability Carboxylic acid bioisostere

Available Purity Grade: 98% vs. Unreported Purity for Unsubstituted Analog

The target compound is commercially available at a certified purity of 98% (HPLC) from Leyan . In contrast, the primary amide analog 4-carbamoylbenzoic acid is often listed with broader purity ranges (e.g., 95%) or without explicit purity data [1]. Higher specified purity minimizes the risk of side reactions in multi-step syntheses and ensures more accurate stoichiometric calculations for critical coupling steps.

Chemical procurement Quality control Reaction reproducibility

Procurement-Driven Application Scenarios for 4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid


Fragment-Based Drug Discovery (FBDD) Library Expansion

The compound's molecular weight (237.25 Da) and PSA (66.84 Ų) place it within the Rule-of-Three (Ro3) guidelines for fragment libraries (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3). Its tertiary amide eliminates a hydrogen-bond donor compared to primary amide fragments, potentially improving cell permeability of fragment hits. Procure this compound to diversify fragment libraries with a conformationally constrained, polar yet permeable scaffold .

Amide Coupling-Ready Carboxylic Acid for PROTAC Linker Synthesis

The free carboxylic acid enables direct conjugation to amine-functionalized E3 ligase ligands via standard HATU/EDC coupling without a deprotection step. This contrasts with the methyl ester analog, which requires saponification. For PROTAC development, the N-(2-methoxyethyl) group introduces a solubility-enhancing ether motif that may improve the physicochemical properties of the final degrader molecule .

Synthesis of Histamine H3 Receptor Antagonist Intermediates

The compound has been referenced as an intermediate in the GLAXO GROUP LIMITED patent WO2007/009741 A1, which describes piperazinone derivatives as H3 receptor antagonists for allergic rhinitis and respiratory inflammation. Procuring this building block enables the synthesis of the patent-specified intermediates on pages 41-42, facilitating structure-activity relationship (SAR) studies around the piperazinone core [1].

Quote Request

Request a Quote for 4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.